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Compound of Interest

Compound Name: URB-597

Cat. No.: B1682809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological effects of URB-597, a

selective inhibitor of fatty acid amide hydrolase (FAAH), when used in combination with other

central nervous system (CNS) active drugs. By preventing the breakdown of the endogenous

cannabinoid anandamide (AEA), URB-597 enhances endocannabinoid signaling, a mechanism

with significant therapeutic potential for a range of neurological and psychiatric disorders. This

document synthesizes preclinical experimental data to offer an objective comparison of URB-
597's performance in combination with other agents, focusing on quantitative outcomes,

detailed experimental methodologies, and the underlying signaling pathways.

I. Interaction with Cannabinoid Receptor Agonists
and Antagonists
The primary mechanism of URB-597 involves the potentiation of endogenous anandamide

activity. Consequently, its interaction with direct cannabinoid receptor agonists and antagonists

has been a central focus of research.
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Combination Drug Animal Model Key Findings
Quantitative Data

Highlights

Anandamide (AEA) Rhesus Monkeys

URB-597 markedly

potentiated the

discriminative stimulus

effects of

anandamide.[1][2]

3.2 mg/kg of URB-597

decreased the ED₅₀

value of anandamide

by 32-fold.[1]

Δ⁹-

Tetrahydrocannabinol

(Δ⁹-THC)

Rhesus Monkeys

URB-597 did not

significantly alter the

discriminative stimulus

effects of Δ⁹-THC.[1]

[2]

ED₅₀ values of Δ⁹-

THC were not

significantly different

in the presence of

URB-597.[1]

WIN 55,212-2 (CB1/2

Agonist)
Rats

URB-597 (0.3 and 1

mg/kg) alleviated

memory deficits

induced by WIN

55,212-2.[3]

URB-597 increased

the discrimination

index in the object

recognition test and

enhanced memory

acquisition in the

passive avoidance

learning test.[3]

Rimonabant (CB1

Antagonist)
Rats

The antinociceptive

effects of URB-597 in

a model of acid-

stimulated stretching

were antagonized by

rimonabant.[4]

The effects of URB-

597 were blocked by

the CB1 receptor

antagonist.[5]

AM251 (CB1

Antagonist)
Rats

The antiallodynic and

antihyperalgesic

effects of URB-597 in

an inflammatory pain

model were reduced

by AM251.[6]

Co-administration of

AM251 (1 mg/kg) with

URB-597 (0.3 mg/kg)

reduced the analgesic

effect.[6]

SR144528 (CB2

Antagonist)

Rats The effects of URB-

597 in an

Co-administration of

SR144528 (1 mg/kg)
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inflammatory pain

model were also

reduced by the CB2

antagonist SR144528.

[6]

with URB-597 (0.3

mg/kg) diminished the

analgesic effect.[6]

Experimental Protocols
Drug Discrimination in Rhesus Monkeys:

Subjects: Adult rhesus monkeys trained to discriminate Δ⁹-THC (0.1 mg/kg, i.v.) from vehicle

in a two-lever task.[1][2]

Procedure: URB-597 (0.32-3.2 mg/kg) was administered intravenously prior to cumulative

doses of anandamide or Δ⁹-THC. The percentage of responses on the drug-appropriate

lever was recorded. The ED₅₀ (the dose at which 50% of responses were on the drug lever)

was calculated to determine potency.[1]

Inflammatory Pain Model in Rats (Complete Freund's Adjuvant - CFA):

Induction: 0.15 ml of CFA was injected subcutaneously into the plantar surface of the rat's

hind paw to induce inflammation.[6]

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure

the paw withdrawal threshold (PWT). Thermal hyperalgesia was measured by the paw

withdrawal latency (PWL) to a radiant heat source.[6]

Drug Administration: URB-597 (0.3 mg/kg), cannabinoid antagonists (AM251, 1 mg/kg;

SR144528, 1 mg/kg), or vehicle were administered intraperitoneally.[6]
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Morphine Tolerance Protocol

URB-597 Intervention

Baseline Nociception

Morphine Administration (Twice Daily)

Nociceptive Testing (Tail Immersion)

Assess Analgesia

Development of Tolerance Prevention/Reversal of Tolerance URB-597 Co-administration

Modulates Tolerance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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